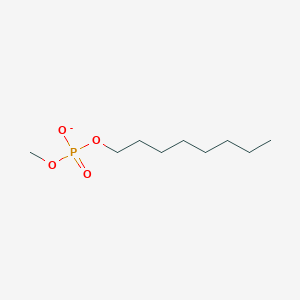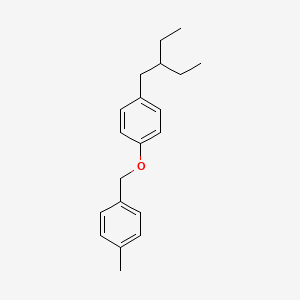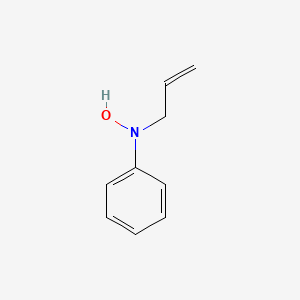
Benzenamine, N-hydroxy-N-2-propenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-hydroxy-N-2-propenyl- is an organic compound with the molecular formula C9H11NO It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a hydroxy group and a 2-propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hydroxy-N-2-propenyl- typically involves the reaction of aniline with appropriate reagents to introduce the hydroxy and 2-propenyl groups. One common method is the reaction of aniline with allyl bromide in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of Benzenamine, N-hydroxy-N-2-propenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.
化学反应分析
Types of Reactions
Benzenamine, N-hydroxy-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxy group or to hydrogenate the 2-propenyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline derivatives or fully hydrogenated products.
Substitution: Halogenated or nitrated benzenamine derivatives.
科学研究应用
Benzenamine, N-hydroxy-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Benzenamine, N-hydroxy-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the 2-propenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Aniline (Benzenamine): The parent compound without the hydroxy and 2-propenyl groups.
N-Hydroxyaniline: Aniline with a hydroxy group attached to the nitrogen atom.
N-Allylaniline: Aniline with an allyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-hydroxy-N-2-propenyl- is unique due to the presence of both hydroxy and 2-propenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
117531-28-9 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC 名称 |
N-phenyl-N-prop-2-enylhydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-2-8-10(11)9-6-4-3-5-7-9/h2-7,11H,1,8H2 |
InChI 键 |
XLIYXGRLXYCYTG-UHFFFAOYSA-N |
规范 SMILES |
C=CCN(C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


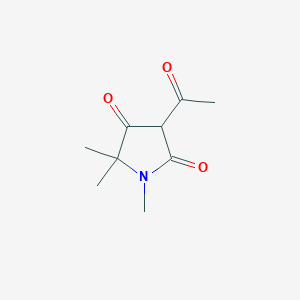
dimethylsilane](/img/structure/B14285437.png)


![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)


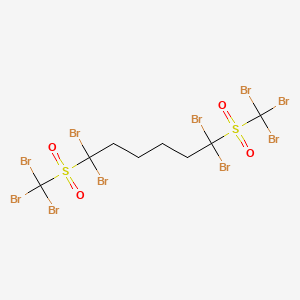

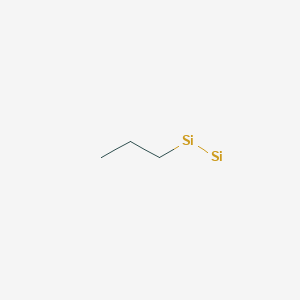
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
